molecular formula C10H14IN3 B2487326 Debrisoquin hydriodide CAS No. 1052540-65-4

Debrisoquin hydriodide

Cat. No.: B2487326
CAS No.: 1052540-65-4
M. Wt: 303.14 g/mol
InChI Key: FSDNBVFWOCFLIE-UHFFFAOYSA-N
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Description

  • Scientific Research Applications

    • Debrisoquin has applications in several fields:
  • Future Directions

    THIQ and its derivatives have garnered significant attention in the scientific community due to their diverse biological activities . Future research will likely focus on the development of novel THIQ analogs with potent biological activity . In particular, THIQ-3-carboxylic acid derivatives have shown promise as inhibitors of the PD-1/PD-L1 immune checkpoint pathway , suggesting potential applications in cancer immunotherapy.

    Biochemical Analysis

    Biochemical Properties

    1,2,3,4-Tetrahydroisoquinoline-2-carboximidamide hydroiodide, like other THIQ-based compounds, plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules

    Cellular Effects

    The effects of 1,2,3,4-Tetrahydroisoquinoline-2-carboximidamide hydroiodide on cells and cellular processes are complex and multifaceted. It influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the context in which the compound is introduced.

    Molecular Mechanism

    It is likely to involve binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression

    Temporal Effects in Laboratory Settings

    In laboratory settings, the effects of 1,2,3,4-Tetrahydroisoquinoline-2-carboximidamide hydroiodide can change over time. This could be due to factors such as the compound’s stability, degradation, and long-term effects on cellular function

    Dosage Effects in Animal Models

    The effects of 1,2,3,4-Tetrahydroisoquinoline-2-carboximidamide hydroiodide can vary with different dosages in animal models. There may be threshold effects observed in these studies, as well as potential toxic or adverse effects at high doses

    Metabolic Pathways

    1,2,3,4-Tetrahydroisoquinoline-2-carboximidamide hydroiodide is likely involved in various metabolic pathways, interacting with enzymes or cofactors It may also have effects on metabolic flux or metabolite levels

    Transport and Distribution

    The transport and distribution of 1,2,3,4-Tetrahydroisoquinoline-2-carboximidamide hydroiodide within cells and tissues are complex processes that likely involve various transporters or binding proteins . The compound may also have effects on its localization or accumulation within cells.

    Subcellular Localization

    It could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .

    Preparation Methods

    • Debrisoquin can be synthesized through various routes, but one common method involves the reaction of guanidine with an appropriate aromatic aldehyde or ketone.
    • The industrial production typically involves chemical synthesis, with specific reaction conditions varying based on the chosen synthetic pathway.
  • Chemical Reactions Analysis

    • Debrisoquin undergoes various reactions, including oxidation, reduction, and substitution.
    • Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., chlorine or bromine).
    • Major products formed depend on the specific reaction conditions and substituents present in the starting materials.
  • Comparison with Similar Compounds

    Properties

    IUPAC Name

    3,4-dihydro-1H-isoquinoline-2-carboximidamide;hydroiodide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H13N3.HI/c11-10(12)13-6-5-8-3-1-2-4-9(8)7-13;/h1-4H,5-7H2,(H3,11,12);1H
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    FSDNBVFWOCFLIE-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CN(CC2=CC=CC=C21)C(=N)N.I
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H14IN3
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    303.14 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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